1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
This urea derivative features a hydroxyethyl group substituted with a 4-(methylthio)phenyl moiety and a 3-(trifluoromethyl)phenyl group. The hydroxyethyl linker may contribute to hydrogen bonding, a critical factor in target binding.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-25-14-7-5-11(6-8-14)15(23)10-21-16(24)22-13-4-2-3-12(9-13)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYODQVSDADXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 2-(4-(methylthio)phenyl)ethanol with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a new compound with the nucleophile replacing the methylthio group.
Scientific Research Applications
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Table 1: Structural analogs and their properties
Notes:
- Compound 11e () shares the 3-(trifluoromethyl)phenyl group with the target compound but incorporates a thiazole-piperazine scaffold instead of a hydroxyethyl linker. Its higher yield (86.7%) suggests synthetic feasibility for CF₃-containing ureas .
- 7n () combines chloro and CF₃ groups, which may enhance halogen bonding and steric effects compared to the target’s SCH₃ group .
Pharmacological and Physicochemical Insights
- Lipophilicity: The SCH₃ group in the target compound likely increases logP compared to analogs with polar substituents (e.g., morpholino in M64HCl). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability: The CF₃ group in both the target and 11e may reduce oxidative metabolism, a common advantage over non-fluorinated analogs .
- Synthetic Challenges : The hydroxyethyl linker in the target compound may introduce steric hindrance during synthesis, contrasting with the straightforward yields (85–88%) of simpler analogs like 11e .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
